

Parsaclisib in CITADEL-203 clinical trial protocol

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Compound Focus: Parsaclisib

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Trial Design & Patient Demographics

CITADEL-203 (NCT03126019) was a phase 2, multicenter, open-label study evaluating **parsaclisib** monotherapy in patients with relapsed or refractory FL [1].

Table 1: Key Eligibility Criteria

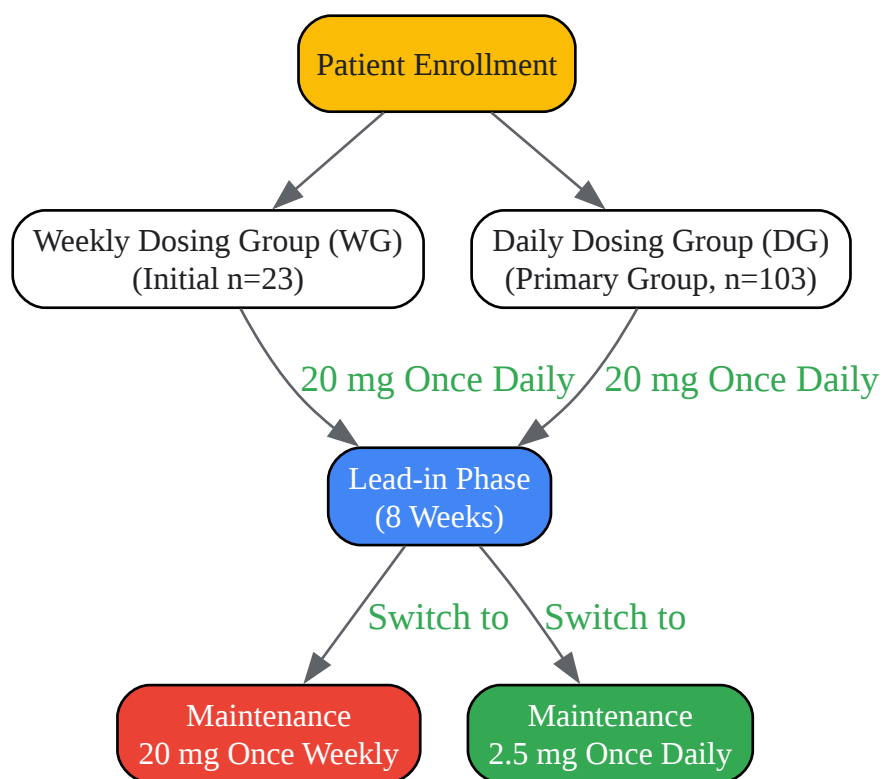
Criteria Category	Requirement
Patient Population	Adults ≥ 18 years with histologically confirmed R/R FL (grade 1–3a) [1]
Prior Therapy	≥ 2 prior systemic therapies; ineligible for hematopoietic stem cell transplantation [1] [2]
Disease Status	Radiographically measurable lymphadenopathy or extranodal lymphoid malignancy [1]
Performance Status	ECOG Performance Status of 0–2 [1]
Key Exclusions	Transformation to DLBCL; prior treatment with PI3K or BTK inhibitors; active CNS lymphoma; chronic/active infections [1]

Table 2: Patient Baseline Characteristics (Full Analysis Set)

Characteristic	Result (Total N=126)
Median Age (years)	67.5 [3]
Sex (Male)	55.6% [3]
Median Time Since Diagnosis (years)	5.95 [3]
ECOG PS \leq 1	93.7% [3]
Median Number of Prior Therapies	2 (range, 1–8) [3]
Refractory to Most Recent Therapy	49.2% [3]

Dosing Protocol

Patients were assigned to one of two dosing regimens. The Daily Dosing Group (DG) was selected for further assessment based on preliminary data [1].



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Efficacy and Safety Profile

Efficacy Results Treatment with **parsaclisib** in the Daily Dosing Group (DG) demonstrated rapid and durable responses [1].

Table 3: Efficacy Outcomes (Daily Dosing Group, n=103)

Efficacy Endpoint	Result (DG)
Objective Response Rate (ORR)	77.7% (95% CI: 68.4–85.3) [1]
Complete Response (CR) Rate	19.4% (95% CI: 12.3–28.4) [1]
Median Duration of Response (DOR)	14.7 months (95% CI: 10.4–NE) [1]
Median Progression-Free Survival (PFS)	15.8 months (95% CI: 11.0–NE) [1]

Efficacy Endpoint	Result (DG)
Median Overall Survival (OS)	Not Reached [1]

Safety Results The safety profile of **parsaclisib** was generally manageable, with diarrhea being the most common adverse event [1].

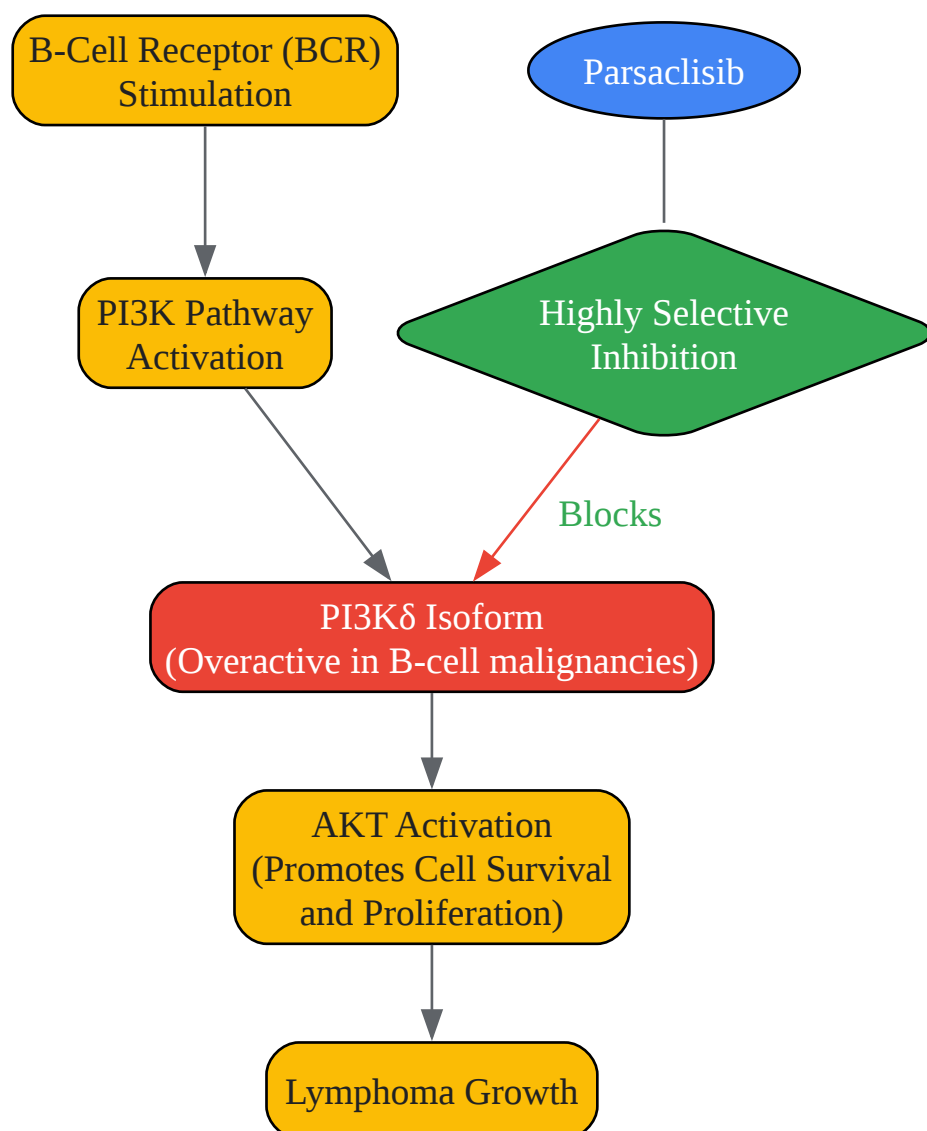
Table 4: Treatment-Emergent Adverse Events (TEAEs) (All Treated Patients, N=126)

Safety Measure	Incidence (All Grades)	Incidence (Grade ≥ 3)
Diarrhea	38.1%	11.9% [1]
Nausea	24.6%	Not Specified [1]
Cough	22.2%	Not Specified [1]
Neutropenia	Not Specified	10.3% [1]
Colitis	Not Specified	5.6% [1]
TEAEs Leading to Discontinuation	23.8% of patients [1]	
TEAEs Leading to Dose Interruption	46.8% of patients [1]	

Mechanism of Action and Supporting Data

Parsaclisib is a **potent and highly selective next-generation PI3K δ inhibitor** [3]. It inhibits the PI3K δ isoform (half maximal inhibitory concentration = 1 nM) and is at least 10,000-fold more selective for PI3K δ over the α , β , and γ isoforms [1]. This high selectivity was designed to improve the safety profile associated with earlier, less selective PI3K inhibitors [1].

Overactivity of the PI3K pathway, particularly the δ isoform, is a critical driver of growth and survival in B-cell malignancies [4]. The diagram below illustrates the targeted signaling pathway.



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A dedicated cardiac safety study using data from the first-in-human trial (CITADEL-101) found that **parsaclisib**, at doses up to 45 mg once daily, did not reveal concentration-dependent effects on the QTcF interval and had no significant effect on heart rate or cardiac conduction [4].

Application Notes for Researchers

- **Patient Selection:** This therapy is suited for patients with R/R FL who have exhausted standard immunochemotherapy options. The exclusion of patients with transformed disease and prior PI3K/BTK inhibitor use is critical for trial design [1].

- **Safety Management:** Proactive management is key. **Pneumocystis jirovecii pneumonia (PJP) prophylaxis is mandatory.** Protocols should include monitoring for and early intervention for diarrhea/colitis, rash, and neutropenia. Most AEs were manageable with dose modifications [1] [2].
- **Dosing Strategy:** The two-stage daily dosing regimen (20 mg -> 2.5 mg) was adopted to maintain efficacy while mitigating long-term toxicity. This should be considered the recommended regimen for future clinical applications [5] [1].

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